molecular formula C9H16ClNO2 B6171096 octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2445790-28-1

octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6171096
CAS No.: 2445790-28-1
M. Wt: 205.7
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Description

Octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers, is a versatile chemical compound with a unique structure that has garnered significant interest in scientific research. This compound is known for its applications in various fields, including drug development and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers, typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the desired tricyclic indole compound, which can then be further processed to obtain octahydroindolizine-7-carboxylic acid hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to electrophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers, has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting specific pathways.

    Industry: Utilized in catalysis and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of octahydroindolizine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with octahydroindolizine-7-carboxylic acid hydrochloride.

    Cyclohexane derivatives: Compounds such as cyclohexanone and its derivatives exhibit similar chemical reactivity.

Properties

CAS No.

2445790-28-1

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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